molecular formula C12H23N3O2 B1492018 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one CAS No. 2098096-68-3

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one

Cat. No.: B1492018
CAS No.: 2098096-68-3
M. Wt: 241.33 g/mol
InChI Key: LDDBUZQHKXDYJB-UHFFFAOYSA-N
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Description

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a piperazine ring substituted with a tetrahydropyran group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-amine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds depending on the specific reagents and conditions used .

Scientific Research Applications

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is unique due to the combination of its tetrahydropyran and piperazine rings, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBUZQHKXDYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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